molecular formula C14H10ClIO B1359411 2-(4-Chlorophenyl)-4'-iodoacetophenone CAS No. 898784-08-2

2-(4-Chlorophenyl)-4'-iodoacetophenone

Cat. No. B1359411
M. Wt: 356.58 g/mol
InChI Key: VHSYBPGJDUDBQR-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “2-(4-Chlorophenyl)-4’-iodoacetophenone”. However, it’s worth noting that compounds with similar structures, such as 4-Chloro-DL-phenylalanine and 4-Chlorophenylacetic Acid, have been studied for their potential biological activities12.



Synthesis Analysis

The synthesis of compounds similar to “2-(4-Chlorophenyl)-4’-iodoacetophenone” has been discussed in several studies3456. However, the specific synthesis process for “2-(4-Chlorophenyl)-4’-iodoacetophenone” is not available in the retrieved papers.



Molecular Structure Analysis

The molecular structure analysis of “2-(4-Chlorophenyl)-4’-iodoacetophenone” is not explicitly mentioned in the retrieved papers. However, studies on similar compounds have used techniques like X-ray diffraction, density functional theory (DFT), and topological atom-in-molecules analysis to investigate their molecular structures785.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Chlorophenyl)-4’-iodoacetophenone” are not detailed in the retrieved papers. However, studies on similar compounds have discussed their reactions in the context of their biological activities910.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(4-Chlorophenyl)-4’-iodoacetophenone” are not detailed in the retrieved papers. However, similar compounds have been characterized using various spectroscopic methods912.


Scientific Research Applications

  • Application in Organic Chemistry and Drug Design

    • Field : Organic Chemistry and Drug Design .
    • Summary : A 2,4-diarylquinoline derivative, which is similar to the compound you mentioned, was synthesized in a conventional two-step procedure from p-anisidine, p-chlorobenzaldehyde and methyl isoeugenol . This molecule is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .
    • Methods : The compound was synthesized through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .
    • Results : The structure of the compound was fully characterized by FT-IR, 1H and 13C-NMR, ESI-MS, and elemental analysis . Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
  • Application in Antimicrobial and Antiproliferative Agents

    • Field : Pharmacology .
    • Summary : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds are similar to the one you mentioned and have shown promising results as prospective antimicrobial and antiproliferative agents .
    • Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
    • Results : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Safety And Hazards

The safety and hazards associated with “2-(4-Chlorophenyl)-4’-iodoacetophenone” are not explicitly mentioned in the retrieved papers. However, safety data sheets for similar compounds provide information on potential hazards, precautions, and emergency procedures131415.


Future Directions

The future directions for research on “2-(4-Chlorophenyl)-4’-iodoacetophenone” are not explicitly discussed in the retrieved papers. However, one study suggests that similar compounds have significant antineoplastic potency against certain cancer cells, indicating potential areas for future research11.


Please note that this analysis is based on the information available and may not fully cover “2-(4-Chlorophenyl)-4’-iodoacetophenone”. For a more comprehensive analysis, please refer to specific scientific literature or consult a subject matter expert.


properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSYBPGJDUDBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642305
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4'-iodoacetophenone

CAS RN

898784-08-2
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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